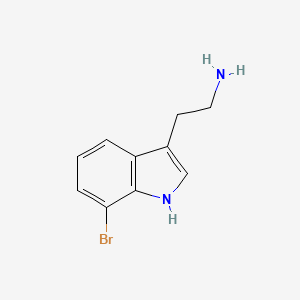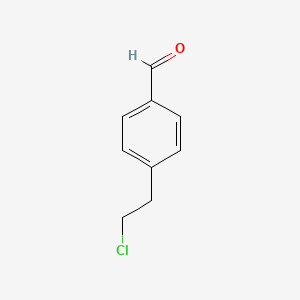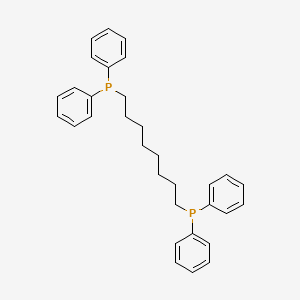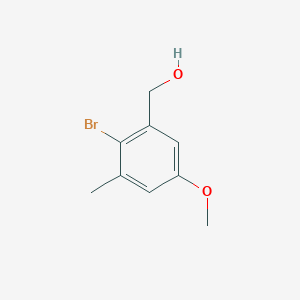
Methyl 5-chloro-6-methoxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-6-methoxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is an off-white to pale-yellow solid that is used in various chemical and pharmaceutical research applications . This compound is a derivative of nicotinic acid and contains both chloro and methoxy functional groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-6-methoxynicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 5-chloro-6-methoxynicotinic acid with methanol in the presence of a strong acid catalyst . The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
Methyl 5-chloro-6-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
科学的研究の応用
Methyl 5-chloro-6-methoxynicotinate has several applications in scientific research:
作用機序
The mechanism of action of methyl 5-chloro-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups contribute to its reactivity and ability to form hydrogen bonds with biological molecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Methyl 6-methoxynicotinate: Similar structure but lacks the chloro group.
Methyl 5-bromo-6-methoxynicotinate: Contains a bromo group instead of a chloro group.
Methyl nicotinate: Lacks both the chloro and methoxy groups.
Uniqueness
Methyl 5-chloro-6-methoxynicotinate is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and potential biological activities compared to its analogs . These functional groups allow for a wider range of chemical modifications and applications in various fields of research .
特性
IUPAC Name |
methyl 5-chloro-6-methoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHFMDFMGKDEDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572626 |
Source


|
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220656-93-9 |
Source


|
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B1339248.png)


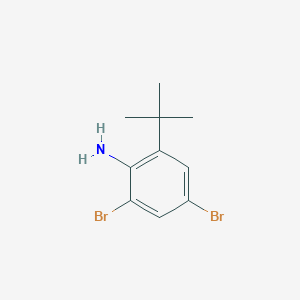
![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)


